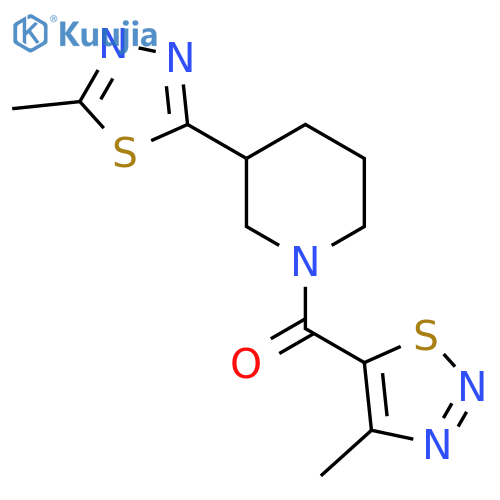

Cas no 1219844-74-2 (1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine)

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine 化学的及び物理的性質

名前と識別子

-

- 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine

- F5493-0646

- AKOS024511055

- VU0645197-1

- (4-methylthiadiazol-5-yl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone

- (4-methyl-1,2,3-thiadiazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

- 1219844-74-2

-

- インチ: 1S/C12H15N5OS2/c1-7-10(20-16-13-7)12(18)17-5-3-4-9(6-17)11-15-14-8(2)19-11/h9H,3-6H2,1-2H3

- InChIKey: XCWDZQWUNVNRKQ-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=NN=C1C1CN(C(C2=C(C)N=NS2)=O)CCC1

計算された属性

- せいみつぶんしりょう: 309.07180247g/mol

- どういたいしつりょう: 309.07180247g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 372

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 128Ų

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5493-0646-1mg |

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine |

1219844-74-2 | 1mg |

$81.0 | 2023-09-10 | ||

| Life Chemicals | F5493-0646-3mg |

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine |

1219844-74-2 | 3mg |

$94.5 | 2023-09-10 | ||

| Life Chemicals | F5493-0646-20mg |

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine |

1219844-74-2 | 20mg |

$148.5 | 2023-09-10 | ||

| Life Chemicals | F5493-0646-15mg |

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine |

1219844-74-2 | 15mg |

$133.5 | 2023-09-10 | ||

| Life Chemicals | F5493-0646-40mg |

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine |

1219844-74-2 | 40mg |

$210.0 | 2023-09-10 | ||

| Life Chemicals | F5493-0646-25mg |

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine |

1219844-74-2 | 25mg |

$163.5 | 2023-09-10 | ||

| Life Chemicals | F5493-0646-5μmol |

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine |

1219844-74-2 | 5μmol |

$94.5 | 2023-09-10 | ||

| Life Chemicals | F5493-0646-5mg |

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine |

1219844-74-2 | 5mg |

$103.5 | 2023-09-10 | ||

| Life Chemicals | F5493-0646-20μmol |

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine |

1219844-74-2 | 20μmol |

$118.5 | 2023-09-10 | ||

| Life Chemicals | F5493-0646-2μmol |

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine |

1219844-74-2 | 2μmol |

$85.5 | 2023-09-10 |

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine 関連文献

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidineに関する追加情報

Introduction to Compound with CAS No 1219844-74-2 and Product Name: 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine

The compound with the CAS number 1219844-74-2 and the product name 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structure and functional groups, has garnered considerable attention due to its potential applications in pharmaceutical research and drug development. The presence of multiple heterocyclic rings, including thiadiazole and piperidine, makes it a promising candidate for further exploration in the design of novel therapeutic agents.

Recent studies have highlighted the importance of thiadiazole derivatives in medicinal chemistry due to their diverse biological activities. These compounds have been extensively investigated for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine suggests that it may exhibit similar properties, making it a valuable scaffold for further chemical modifications and biological evaluations.

The piperidine moiety in the compound's structure is another key feature that contributes to its potential pharmacological activity. Piperidine derivatives are well-known for their role in the development of central nervous system (CNS) drugs, as well as other therapeutic areas such as cardiovascular diseases and infectious diseases. The combination of thiadiazole and piperidine in this compound creates a unique chemical entity that may possess enhanced biological activity compared to individual components.

In the context of current research trends, there is a growing interest in developing small molecule inhibitors targeting specific biological pathways. The structure of 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine suggests that it may interact with various enzymes and receptors involved in these pathways. For instance, the thiadiazole ring could serve as a scaffold for inhibiting enzymes such as kinases or proteases, while the piperidine ring could modulate receptor binding affinity.

One of the most exciting aspects of this compound is its potential to serve as a lead structure for drug discovery. By leveraging computational chemistry techniques such as molecular docking and virtual screening, researchers can identify optimal analogs of this compound that may exhibit improved pharmacokinetic properties or enhanced target specificity. These approaches have been successfully applied to other complex molecules and hold great promise for accelerating the development of new therapeutics.

The synthesis of 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine presents both challenges and opportunities for synthetic chemists. The presence of multiple heterocyclic rings necessitates careful planning to ensure regioselectivity and high yields. However, advances in synthetic methodologies have made it possible to construct such complex molecules with increasing efficiency. Techniques such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly useful in assembling these intricate structures.

Once synthesized, the biological evaluation of this compound is crucial to determine its potential therapeutic applications. In vitro assays can be used to assess its activity against various targets such as enzymes, receptors, and cellular pathways. Additionally, in vivo studies can provide insights into its pharmacokinetic behavior and toxicity profile. These studies will be essential in determining whether this compound warrants further development into a clinical candidate.

The significance of this compound extends beyond its immediate applications in drug discovery. It also serves as a valuable tool for understanding the structural requirements for biological activity. By studying the interactions between this molecule and its targets, researchers can gain insights into how different functional groups contribute to overall potency and selectivity. These insights can then be applied to guide the design of future generations of therapeutic agents.

In conclusion,1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine represents a promising candidate for further exploration in medicinal chemistry. Its unique structure combining multiple heterocyclic rings makes it a versatile scaffold for drug discovery efforts aimed at developing novel therapeutic agents. With continued research and development,CAS No 1219844-74-2 has the potential to make significant contributions to the field of pharmaceutical science.

1219844-74-2 (1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine) 関連製品

- 1038981-79-1(4-phenyl(sulfanyl)methylphenol)

- 2172143-59-6(2-(N-ethylacetamido)-1,3-thiazol-4-ylmethanesulfonyl fluoride)

- 55299-95-1(1H-benzodimidazol-5-amine dihydrochloride)

- 26458-74-2(1-azabicyclo[2.2.2]octan-4-ol)

- 1111651-97-8(3-Bromo-1-(2,6-dihydroxyphenyl)propan-1-one)

- 1893836-51-5(methyl2-(2,3,4,5-tetrafluorophenyl)ethylamine)

- 219313-75-4(Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate)

- 2377036-13-8(1,1-Dimethylethyl 3-[[(5-chloro-2-pyrazinyl)carbonyl]amino]-1-pyrrolidinecarboxylate)

- 954634-35-6(3-{3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-1-(2,3-dimethoxyphenyl)urea)

- 2091387-86-7(methyl 3-amino-1H-pyrazolo4,3-bpyridine-6-carboxylate)